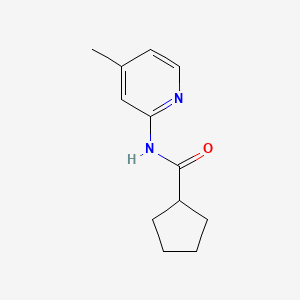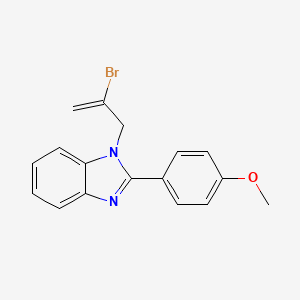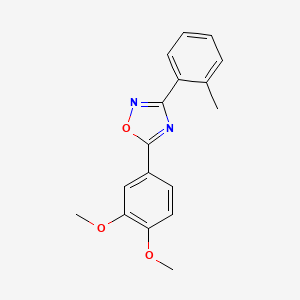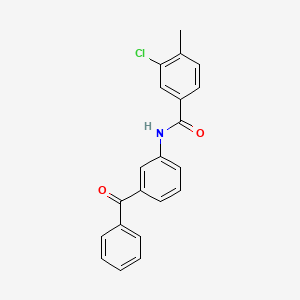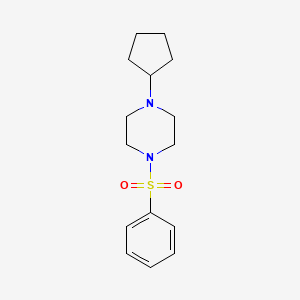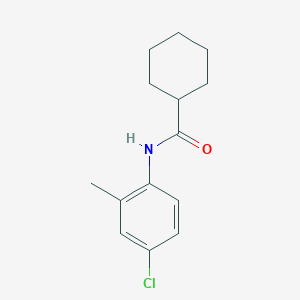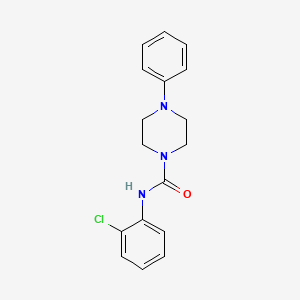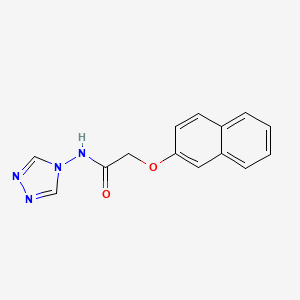
isobutyl(phenyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl(phenyl)phosphinic acid, also known as IMPA or Phenylisobutylphosphinic acid, is a chemical compound that is widely used in scientific research. IMPA is a phosphinic acid derivative that is structurally similar to phosphoric acid. It has a variety of applications in different fields of science, including chemistry, biology, and medicine.
作用機序
Isobutyl(phenyl)phosphinic acid acts as a phosphinic acid analog to phosphoric acid, which is an essential component of many biological processes. This compound can inhibit enzymes that require phosphoric acid as a cofactor, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as pyruvate dehydrogenase, which is involved in energy metabolism. It can also inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to decreased DNA and RNA synthesis. Additionally, this compound has been shown to have antiviral and anticancer properties.
実験室実験の利点と制限
Isobutyl(phenyl)phosphinic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a variety of applications in different fields of science. However, this compound can be toxic at high concentrations, and it can react with other chemicals in unexpected ways. Careful handling and storage are necessary to ensure its safe use in the lab.
将来の方向性
There are several potential future directions for research involving isobutyl(phenyl)phosphinic acid. One area of interest is the development of new drugs that target enzymes inhibited by this compound. Another area of interest is the use of this compound as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing complex organic molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in different fields of science.
合成法
Isobutyl(phenyl)phosphinic acid can be synthesized through various methods, including the reaction of phenylmagnesium bromide with diisobutylphosphinic chloride, the reaction of chlorodiphenylphosphine with isobutylmagnesium bromide, and the reaction of phenylmagnesium bromide with isobutylphosphinic chloride. These methods have been extensively studied and optimized to produce high yields of pure this compound.
科学的研究の応用
Isobutyl(phenyl)phosphinic acid is widely used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it forms complexes with transition metals. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, this compound is used in medicinal chemistry to design and synthesize new drugs.
特性
IUPAC Name |
2-methylpropyl(phenyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGGWDBLLPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


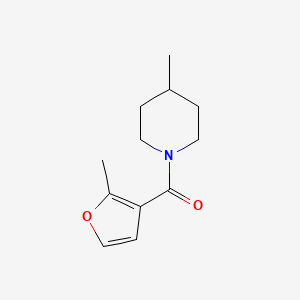

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
